4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine, also known as MTPTA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, studies have shown that 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine inhibits the activity of certain enzymes and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been shown to have various biochemical and physiological effects. In cancer cells, 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine inhibits the activity of certain enzymes and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis. In addition, 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high purity, stability, and easy synthesis. However, there are also limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in scientific research. One direction is the development of new drugs based on 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine as a scaffold. Another direction is the use of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in the synthesis of new materials with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine and its potential toxicity.
Synthesis Methods
4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been synthesized using various methods, including microwave-assisted solvent-free synthesis, one-pot synthesis, and click chemistry. The most common method is the click chemistry method, which involves the reaction between azides and alkynes. This method is simple, efficient, and yields a high purity product.
Scientific Research Applications
4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been used in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been used as a scaffold for the development of new drugs. In material science, 4-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has been used as a building block for the synthesis of new materials.
properties
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-30-18-11-7-16(8-12-18)21-15-32-24(26-21)22-23(25)29(28-27-22)17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-15H,25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXTMCHZILUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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